Cas no 17478-44-3 (2-bromo-2-(4-methoxyphenyl)acetic acid)

2-Bromo-2-(4-methoxyphenyl)acetic acid is a brominated aromatic carboxylic acid derivative characterized by its 4-methoxyphenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both the bromine atom and the methoxy group enhances its reactivity, making it valuable for nucleophilic substitution reactions and cross-coupling methodologies. Its crystalline solid form ensures ease of handling and storage under standard conditions. The compound’s structural features also facilitate its use in asymmetric synthesis and as a building block for bioactive molecules. High purity grades are available to meet rigorous research and industrial requirements.
2-bromo-2-(4-methoxyphenyl)acetic acid structure
17478-44-3 structure
Product Name:2-bromo-2-(4-methoxyphenyl)acetic acid
CAS No:17478-44-3
MF:C9H9BrO3
MW:245.069962263107
CID:840282
Update Time:2025-05-20

2-bromo-2-(4-methoxyphenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-2-(4-methoxyphenyl)acetic acid
    • AC1L5S83
    • AC1Q248X
    • AG-K-97953
    • AR-1I0761
    • Brom(4-methoxyphenyl)essigsaeure
    • bromo(4-methoxyphenyl)acetic acid
    • bromo-(4-methoxy-phenyl)-acetic acid
    • CTK0I2087
    • NSC132001
    • (4-methoxyphenyl)bromoacetic acid
    • α-Bromo-4′-methoxyphenyl acetic acid
    • ALPHA-BROMO-(4-METHOXYPHENYL) ACETIC ACID METHYL ESTER
    • Inchi: 1S/C9H9BrO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12)
    • InChI Key: XQELSBAAFMYSMG-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CC1=CC=C(OC)C=C1Br

Computed Properties

  • Exact Mass: 243.97347

Experimental Properties

  • PSA: 46.53
  • LogP: 2.21580

2-bromo-2-(4-methoxyphenyl)acetic acid Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
XY0033-5g
2-bromo-2-(4-methoxyphenyl)acetic acid
17478-44-3 95%
5g
$1573 2023-09-07

2-bromo-2-(4-methoxyphenyl)acetic acid Related Literature

Additional information on 2-bromo-2-(4-methoxyphenyl)acetic acid

Professional Introduction to 2-bromo-2-(4-methoxyphenyl)acetic acid (CAS No. 17478-44-3)

2-bromo-2-(4-methoxyphenyl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 17478-44-3, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a brominated acetic acid derivative with a methoxy-substituted phenyl group, has garnered attention due to its versatile applications in synthetic chemistry and drug development. Its unique structural attributes make it a valuable intermediate in the synthesis of various pharmacologically active agents, particularly in the exploration of novel therapeutic modalities.

The molecular structure of 2-bromo-2-(4-methoxyphenyl)acetic acid consists of a central acetic acid moiety substituted with a bromine atom at the alpha position and a phenyl ring bearing a methoxy group at the para position relative to the bromine. This configuration imparts distinct reactivity patterns, making it amenable to further functionalization through various organic transformations. The presence of both bromine and methoxy groups allows for selective modifications, enabling chemists to tailor the compound for specific biological targets.

In recent years, the interest in 2-bromo-2-(4-methoxyphenyl)acetic acid has been fueled by its potential role in the development of small-molecule inhibitors targeting diseases such as cancer, inflammation, and neurological disorders. The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Meanwhile, the methoxyphenyl moiety is known for its ability to interact with biological receptors, influencing receptor binding affinity and pharmacokinetic properties.

One of the most compelling applications of 2-bromo-2-(4-methoxyphenyl)acetic acid lies in its use as a precursor for designing kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By incorporating this compound into drug candidates, researchers aim to modulate kinase activity effectively. For instance, derivatives of 2-bromo-2-(4-methoxyphenyl)acetic acid have been explored as inhibitors of tyrosine kinases, which are overactive in many cancer types. The bromine substituent facilitates modifications that enhance binding specificity to the ATP-binding pockets of these kinases.

Moreover, studies have highlighted the compound's utility in developing anti-inflammatory agents. The methoxyphenyl group is known to exhibit anti-inflammatory properties by interacting with cyclooxygenase (COX) enzymes and other inflammatory mediators. Researchers have synthesized analogs of 2-bromo-2-(4-methoxyphenyl)acetic acid that exhibit reduced side effects while maintaining therapeutic efficacy. These findings underscore the importance of this compound as a scaffold for developing next-generation anti-inflammatory drugs.

The pharmaceutical industry has also leveraged 2-bromo-2-(4-methoxyphenyl)acetic acid in the synthesis of central nervous system (CNS) therapeutics. The phenolic moiety contributes to blood-brain barrier penetration, making it an attractive feature for CNS drug development. Recent studies have demonstrated that derivatives of this compound can modulate neurotransmitter systems involved in conditions such as depression and anxiety. The bromine atom allows for further derivatization to optimize pharmacokinetic profiles, ensuring better bioavailability and reduced toxicity.

In synthetic chemistry, 2-bromo-2-(4-methoxyphenyl)acetic acid serves as a versatile building block for constructing more complex molecules. Its reactivity enables the formation of diverse functional groups, including esters, amides, and heterocycles. These transformations are crucial for generating libraries of compounds for high-throughput screening (HTS), a common practice in drug discovery pipelines. The ability to efficiently modify 2-bromo-2-(4-methoxyphenyl)acetic acid has streamlined the process of identifying novel bioactive molecules.

The chemical properties of 2-bromo-2-(4-methoxyphenyl)acetic acid also make it suitable for material science applications beyond pharmaceuticals. For example, its ability to undergo polymerization reactions has been explored in creating functional materials with specific mechanical and thermal properties. These materials could find applications in coatings, adhesives, and even biodegradable polymers.

Recent advancements in computational chemistry have further enhanced the utility of 2-bromo-2-(4-methoxyphenyl)acetic acid by enabling virtual screening and molecular docking studies. These computational approaches allow researchers to predict binding affinities and interactions between this compound and biological targets with high accuracy. Such predictions accelerate the drug discovery process by identifying promising candidates early in the development pipeline.

In conclusion, 2-bromo- 2-( 4-methoxyphenyl) acetic acid (CAS No.: 17478-44-3) remains a cornerstone in modern chemical biology and medicinal chemistry due to its multifaceted applications. Its structural versatility enables researchers to design innovative therapeutics targeting various diseases while facilitating advancements in synthetic methodologies. As research continues to uncover new possibilities, 17478-44-3 will undoubtedly continue to play a pivotal role in shaping future medical breakthroughs.

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